molecular formula C21H17N5O B11973373 N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide

N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide

Cat. No.: B11973373
M. Wt: 355.4 g/mol
InChI Key: FSSQLPCFBYIRRX-UHFFFAOYSA-N
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Description

N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide is a complex organic compound with the molecular formula C21H17N5O. It is known for its unique structure, which includes a pyrroloquinoxaline core, a cyano group, and a phenylethyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrroloquinoxaline core.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using reagents like cyanogen bromide.

    Attachment of the Phenylethyl Side Chain: The phenylethyl group is attached via a Friedel-Crafts alkylation reaction.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanogen bromide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide
  • N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-(3-nitrophenyl)acrylamide

Uniqueness

N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17N5O

Molecular Weight

355.4 g/mol

IUPAC Name

N-[3-cyano-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-yl]acetamide

InChI

InChI=1S/C21H17N5O/c1-14(27)23-20-16(13-22)19-21(25-18-10-6-5-9-17(18)24-19)26(20)12-11-15-7-3-2-4-8-15/h2-10H,11-12H2,1H3,(H,23,27)

InChI Key

FSSQLPCFBYIRRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=NC3=CC=CC=C3N=C2N1CCC4=CC=CC=C4)C#N

Origin of Product

United States

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